cyclopropyl(1H-imidazol-2-yl)methanol
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Overview
Description
Cyclopropyl(1H-imidazol-2-yl)methanol is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol It is characterized by the presence of a cyclopropyl group attached to an imidazole ring, which is further connected to a methanol group
Mechanism of Action
Target of Action
The primary targets of cyclopropyl(1H-imidazol-2-yl)methanol are currently unknown. This compound is a part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
Given that it contains an imidazole ring, it may interact with biological targets in a manner similar to other imidazole derivatives . .
Biochemical Pathways
Imidazole derivatives have been reported to exhibit a wide range of biological activities , suggesting that they may affect multiple pathways. The downstream effects of these pathway alterations remain to be elucidated.
Result of Action
As a unique chemical provided for early discovery researchers , its effects at the molecular and cellular level are yet to be fully explored.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl(1H-imidazol-2-yl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with glyoxal in the presence of ammonium acetate to form the imidazole ring, followed by reduction with sodium borohydride to yield the desired methanol derivative . Another method includes the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with 2-formylimidazole to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for halogenation reactions.
Major Products Formed
Oxidation: Cyclopropyl(1H-imidazol-2-yl)carboxylic acid.
Reduction: Cyclopropyl(1H-imidazoline-2-yl)methanol.
Substitution: Cyclopropyl(1H-imidazol-2-yl)methyl chloride.
Scientific Research Applications
Cyclopropyl(1H-imidazol-2-yl)methanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Cyclopropyl(1H-imidazol-2-yl)methanol can be compared with other similar compounds such as:
Cyclopropyl(1H-imidazol-5-yl)methanol: Similar structure but with the hydroxyl group attached to the 5-position of the imidazole ring.
Cyclopropyl(1H-pyrazol-2-yl)methanol: Contains a pyrazole ring instead of an imidazole ring.
Cyclopropyl(1H-imidazol-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
cyclopropyl(1H-imidazol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-6(5-1-2-5)7-8-3-4-9-7/h3-6,10H,1-2H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCJARNRYZKAOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=NC=CN2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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